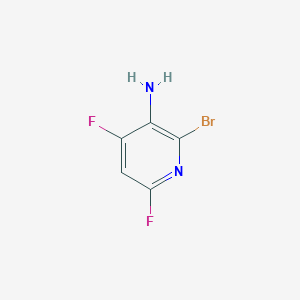

2-Bromo-4,6-difluoropyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-difluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2/c6-5-4(9)2(7)1-3(8)10-5/h1H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVYFAIAVAFNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Bromo 4,6 Difluoropyridin 3 Amine

Nucleophilic Aromatic Substitution (S_N_Ar) at Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (S_N_Ar) is a prominent reaction pathway for 2-bromo-4,6-difluoropyridin-3-amine, with the reactivity at different positions being influenced by the nature of the leaving group and the reaction conditions.

Selective Displacement of Fluorine Atoms

The fluorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. Generally, fluorine is a better leaving group than bromine in nucleophilic aromatic substitution reactions. In many polyhalogenated pyridines, nucleophilic substitution occurs preferentially at the fluorine-bearing positions. rsc.org For instance, in related bromofluoropyridines, "hard" nucleophiles like sodium methoxide (B1231860) tend to displace fluorine over bromine. psu.edu The presence of the amino group at the C3 position further influences the regioselectivity of these substitutions.

Selective Displacement of Bromine Atoms

While fluorine is typically more labile in S_N_Ar reactions, the displacement of the bromine atom at the C2 position can be achieved, particularly with "soft" nucleophiles. psu.edu For example, sodium thiophenoxide has been shown to displace bromine in similar bromofluoroheterocycles. psu.edu Palladium-catalyzed reactions also offer a route to selectively functionalize the C2 position by targeting the carbon-bromine bond. psu.edu

Influence of Electronic and Steric Effects on Regioselectivity

The regioselectivity of nucleophilic substitution on the this compound ring is a delicate balance of electronic and steric factors. The pyridine nitrogen strongly activates the C2, C4, and C6 positions towards nucleophilic attack. scribd.com Generally, the 4-position of polyhalopyridines is the most susceptible to nucleophilic attack, followed by the 2- and 6-positions. acs.orgresearchgate.net

The amino group at C3 introduces additional electronic and steric considerations. Its electron-donating nature through resonance can modulate the reactivity of the adjacent C2 and C4 positions. Steric hindrance from the amino group and the bromine atom can also direct incoming nucleophiles to the less hindered C6-fluorine or the C4-fluorine. In some cases, the introduction of a bulky group can completely reverse the expected regioselectivity, favoring substitution at a position remote from the bulky substituent. acs.orgresearchgate.netresearchgate.net For instance, the introduction of a trialkylsilyl group at C3 or C5 in di- and trihalopyridines can steer the nucleophilic attack to the 6- or 2-position, respectively. researchgate.netresearchgate.net

Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)

This compound can react with a variety of nucleophiles, with the outcome often depending on the nucleophile's "hardness" or "softness" and the reaction conditions.

Nitrogen Nucleophiles: Amines are common nucleophiles used to displace halogens on the pyridine ring. For example, 2,6-dibromopyridine (B144722) reacts with methylamine (B109427) under high pressure and temperature to form 2-bromo-6-methylaminopyridine. georgiasouthern.edu Similar reactions can be expected with this compound, likely leading to the displacement of a fluorine atom.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, are considered "hard" nucleophiles and have been shown to selectively displace fluorine atoms in bromofluoropyridines. psu.edu

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are "soft" nucleophiles and can selectively displace the bromine atom. psu.edu

The choice of solvent can also play a crucial role in determining the regioselectivity of the reaction. For instance, in the reaction of 2,6-dichloropyridine-3-carboxylic ester with methoxide, using DMF or MeOH as a solvent favored substitution at the 6-position, while THF favored the 2-position. pharm.or.jp

Cross-Coupling Transformations at the Bromine Position

The carbon-bromine bond at the C2 position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Stille Couplings)

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is a versatile method for creating biaryl linkages. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com A similar approach can be applied to this compound to introduce diverse aryl or heteroaryl substituents at the C2 position.

Table 1: Examples of Suzuki Coupling Reactions with Bromopyridines

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgscirp.org 2-Amino-3-bromopyridines have been shown to react with terminal alkynes in the presence of a palladium catalyst to give 2-amino-3-alkynylpyridines in good yields. scirp.org This methodology can be extended to this compound for the synthesis of 2-alkynyl derivatives.

Table 2: Examples of Sonogashira Coupling Reactions

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The bromine at the C2 position of this compound can be selectively coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. For instance, the Stille coupling of 3-iodo-4-amino-5-fluoro-6-substituted-picolinates with tributyl(vinyl)stannane has been reported. google.com

Table 3: Example of Stille Coupling Reaction

Carbon-Heteroatom Bond Formation

The bromine atom at the 2-position of this compound is susceptible to displacement through various cross-coupling reactions, enabling the formation of new carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

One of the most powerful methods for forming carbon-nitrogen (C-N) bonds is the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction joins aryl halides with amines. wikipedia.orgnih.gov While specific examples with this compound are not extensively documented in the provided results, the general principles of the Buchwald-Hartwig reaction are well-established. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. libretexts.orgresearchgate.net The choice of ligand is critical and can influence the reaction's scope and efficiency. libretexts.org For instance, ligands like BINAP and DPPF have been shown to be effective for coupling primary amines. wikipedia.org

Another important C-N bond-forming reaction is the Ullmann condensation, which uses copper as a catalyst. wikipedia.org This reaction is often used for the synthesis of aryl amines and can be an alternative to the Buchwald-Hartwig amination. wikipedia.org Similar to the Buchwald-Hartwig reaction, the Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net

Beyond C-N bond formation, the Ullmann-type reaction can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, providing access to aryl ethers and aryl thioethers, respectively. wikipedia.orgorganic-chemistry.org These reactions typically require a copper catalyst and are performed at elevated temperatures. wikipedia.org

Table 1: Carbon-Heteroatom Bond Forming Reactions

| Reaction Name | Catalyst | Reactants | Product |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | Aryl Amine |

| Ullmann Condensation | Copper | Aryl Halide, Amine/Alcohol/Thiol | Aryl Amine/Ether/Thioether |

Directed Metalation and Lithiation Studies

Directed metalation and lithiation are powerful strategies for the regioselective functionalization of aromatic rings. These methods rely on the ability of certain functional groups to direct a metalating agent, typically an organolithium reagent, to a specific position on the ring. organic-chemistry.org

Directed ortho-metalation (DoM) is a widely used technique for the functionalization of substituted aromatic compounds. organic-chemistry.org In this process, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The amino group in this compound can potentially act as a DMG. However, the presence of other halogens complicates the regioselectivity.

Studies on related difluoropyridine systems have shown that lithiation can be achieved with high regioselectivity. For instance, treatment of 2,6-difluoropyridine (B73466) with lithium diisopropylamide (LDA) at low temperatures results in quantitative ortho-lithiation. researchgate.net The fluorine atoms themselves can also act as directing groups, although they are considered moderate DMGs. organic-chemistry.org In the context of this compound, the interplay between the amino and fluoro substituents would determine the site of deprotonation. The most acidic proton is typically targeted, and its location is influenced by the inductive and directing effects of all substituents. ljmu.ac.uk

Halogen-lithium exchange is another key method for generating organolithium intermediates. harvard.edu This reaction involves the rapid, kinetically controlled exchange of a halogen atom (typically bromine or iodine) with lithium from an organolithium reagent. harvard.edu In this compound, the bromine atom at the 2-position is the most likely site for halogen-lithium exchange. This is because the C-Br bond is weaker than the C-F bond, and bromine is more readily exchanged than fluorine. dur.ac.uk

The reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. acs.org The resulting aryllithium species is a versatile intermediate that can be used in a variety of subsequent reactions. harvard.edu

Once the organolithium intermediate is formed, either through directed ortho-metalation or halogen-lithium exchange, it can be reacted with a wide range of electrophiles to introduce new functional groups. organic-chemistry.orgresearchgate.net This two-step sequence allows for the synthesis of a diverse array of substituted pyridines.

Common electrophiles used in these quenching reactions include aldehydes, ketones, carbon dioxide, and silyl (B83357) chlorides. researchgate.netresearchgate.netresearchgate.net For example, reaction with an aldehyde would introduce a hydroxymethyl group, while reaction with carbon dioxide would yield a carboxylic acid. researchgate.netresearchgate.net These transformations provide a powerful means to elaborate the structure of this compound and its derivatives.

Table 2: Lithiation and Electrophilic Quenching

| Lithiation Method | Reagent | Intermediate | Electrophile Example | Product |

| Directed ortho-Metalation | LDA | Aryllithium | Aldehyde | Hydroxymethylpyridine |

| Halogen-Lithium Exchange | n-BuLi | Aryllithium | Carbon Dioxide | Pyridinecarboxylic acid |

Reactivity of the Amine Functional Group

The amine group at the 3-position of this compound is a key site for functionalization. Its nucleophilic character allows it to participate in a variety of reactions, including alkylation and acylation. chemicalbook.com

Alkylation of the amine group can be achieved by reacting this compound with alkyl halides. evitachem.com This reaction introduces an alkyl substituent onto the nitrogen atom, forming a secondary amine. Acylation, on the other hand, involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. evitachem.comambeed.com

These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its application in areas like medicinal chemistry and materials science. For instance, the formation of an amide can alter the directing ability of the nitrogen atom in subsequent electrophilic aromatic substitution reactions.

Condensation Reactions

The primary amino group at the 3-position of this compound serves as a key functional handle for condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form an imine (Schiff base) or an enamine. The specific outcome is often dependent on the reaction conditions and the nature of the carbonyl partner.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of other aminopyridine derivatives. For instance, related aminopyridines are known to undergo condensation with various aldehydes and ketones to form a diverse range of heterocyclic structures. These reactions are fundamental in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

A general representation of the condensation reaction is depicted below:

General Reaction Scheme for Condensation of this compound with a generic ketone.

The electron-deficient nature of the pyridine ring in this compound may modulate the nucleophilicity of the amino group, potentially requiring specific catalysts or reaction conditions to facilitate efficient condensation.

Table 1: Representative Condensation Reactions of Aminopyridines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

| 2-Aminopyridine (B139424) | Benzaldehyde | Imine | General Knowledge |

| 3-Aminopyridine | Acetone | Enamine/Imine | General Knowledge |

Redox Chemistry and Further Functional Group Interconversions

The redox chemistry of this compound and its potential for further functional group interconversions are crucial for its utility as a synthetic building block. The presence of multiple functional groups allows for a variety of transformations.

The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material. For instance, a Suzuki coupling could replace the bromine atom with an aryl or heteroaryl group.

The amino group can be modified through various reactions beyond condensation. Diazotization of the amino group can lead to the formation of a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as cyano, hydroxyl, or additional halogen atoms, or it can be removed via reductive deamination.

Furthermore, the fluorine atoms, being relatively stable, can influence the regioselectivity of certain reactions and are generally less prone to substitution compared to the bromine atom under typical cross-coupling conditions. However, under harsh nucleophilic aromatic substitution (SNAr) conditions, they might be displaced by strong nucleophiles.

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reaction Type |

| Bromo (-Br) | Arylboronic acid, Pd catalyst | Aryl group | Suzuki Coupling |

| Bromo (-Br) | Amine, Pd catalyst | Substituted Amino group | Buchwald-Hartwig Amination |

| Amino (-NH2) | NaNO2, HCl | Diazonium salt (-N2+) | Diazotization |

| Diazonium salt (-N2+) | CuCN | Cyano group (-CN) | Sandmeyer Reaction |

Note: This table outlines potential transformations based on the known reactivity of similar halogenated aminopyridines. Specific experimental data for this compound is limited.

Synthetic Utility and Applications As a Building Block

Construction of Advanced Heterocyclic Scaffolds

The reactivity of 2-Bromo-4,6-difluoropyridin-3-amine lends itself to the synthesis of a variety of advanced heterocyclic systems. The differential reactivity of the halogen substituents, coupled with the nucleophilicity of the amino group, enables chemists to orchestrate sequential reactions with a high degree of control.

The presence of multiple reaction sites on this compound allows for the stepwise introduction of various substituents, leading to the formation of highly functionalized pyridines. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or alkyl groups. nih.govrsc.org The fluorine atoms, on the other hand, can be displaced through nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This orthogonal reactivity is crucial for the regioselective synthesis of polysubstituted pyridines.

For instance, the bromine can be selectively coupled with a boronic acid, leaving the fluorine atoms intact for subsequent transformations. This strategy has been employed in the synthesis of complex pyridine (B92270) derivatives that are precursors to biologically active molecules. nih.gov

Furthermore, the di-halo-amino pyridine core can serve as a template for the construction of other heterocyclic rings, including pyridazines. While direct conversion of this specific compound to pyridazines is not extensively documented, related dihalopyridines and aminopyridines are known precursors for pyridazine (B1198779) synthesis through various cyclization strategies. organic-chemistry.orgnih.govuzh.ch For example, reactions involving hydrazine (B178648) derivatives with appropriately substituted pyridines can lead to the formation of the pyridazine ring system.

Table 1: Reactivity of Halogen Substituents in Pyridine Systems

| Halogen | Typical Reactions | Relative Reactivity in Pd-Coupling | Notes |

| Bromo | Suzuki, Buchwald-Hartwig, Sonogashira | High | Often the most reactive site for cross-coupling. nih.gov |

| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Low | Can be displaced by strong nucleophiles. rsc.orgresearchgate.net |

| Chloro | Suzuki, Nucleophilic Aromatic Substitution | Intermediate | Reactivity can be tuned by electronic effects. nih.gov |

The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. A prominent example is the synthesis of triazolo[1,5-a]pyridines, a class of compounds with significant interest in medicinal chemistry. organic-chemistry.orgnih.gov

The general synthetic strategy involves the reaction of the 3-amino group with a suitable reagent to form an intermediate that can undergo intramolecular cyclization. For instance, treatment with dimethylformamide dimethyl acetal (B89532) followed by reaction with hydroxylamine (B1172632) and subsequent cyclization with trifluoroacetic anhydride (B1165640) can yield the triazolo[1,5-a]pyridine core. nih.gov The bromo and fluoro substituents on the starting material can then be further functionalized in the final fused product, allowing for the creation of a diverse library of compounds.

Role in Ligand Design and Synthesis

The unique arrangement of donor atoms (nitrogen from the pyridine ring and the amino group) and the potential for further functionalization make this compound an attractive scaffold for the design and synthesis of novel ligands.

The 3-amino-2-bromopyridine (B189615) moiety can act as a bidentate chelating unit, capable of coordinating to metal centers. The nitrogen of the pyridine ring and the exocyclic amino group can bind to a metal ion, forming a stable five-membered ring. Further modifications of the molecule, for instance, by replacing the bromo and fluoro groups with other coordinating groups, can lead to the formation of polydentate ligands with tailored electronic and steric properties. georgiasouthern.edu These ligands are of interest for their ability to form stable complexes with a variety of metals.

The ligands derived from this compound have potential applications in organometallic chemistry. The resulting metal complexes can exhibit interesting catalytic or photophysical properties. For example, iridium(III) complexes bearing substituted bipyridine ligands, which can be synthesized from precursors like this compound, have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.org The electronic properties of the ligand, influenced by the fluoro and amino substituents, can tune the emission color and efficiency of the organometallic complex. rsc.org

Furthermore, related brominated and aminated pyridines are used to synthesize ligands for extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edu

Table 2: Potential Applications of Ligands Derived from this compound

| Application Area | Description | Key Features of the Ligand |

| Catalysis | The metal complexes can act as catalysts for various organic transformations. | Tunable electronic and steric properties. |

| Materials Science | Used in the development of photoluminescent materials like OLEDs. | Ability to form stable, emissive metal complexes. rsc.org |

| Magnetic Materials | Precursors for ligands in the synthesis of single-molecule magnets and EMACs. | Polydentate nature and ability to bridge multiple metal centers. georgiasouthern.edu |

Precursor for Complex Molecular Architectures

Beyond its use in the synthesis of specific heterocyclic systems and ligands, this compound serves as a versatile starting material for the construction of more elaborate and complex molecular architectures. organic-chemistry.org Its multifunctional nature allows for a divergent synthetic approach, where a single starting material can be transformed into a multitude of different target molecules.

The ability to selectively functionalize the bromo, fluoro, and amino groups in a stepwise manner is a key advantage. nih.govrsc.org This allows for the precise installation of various chemical moieties, leading to the creation of molecules with highly specific structures and functions. This is particularly valuable in drug discovery and materials science, where subtle changes in molecular structure can have a profound impact on biological activity or material properties. For example, related fluorinated pyridine building blocks are utilized in the synthesis of agrochemicals and pharmaceuticals. google.com

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy employed in medicinal chemistry and chemical biology to intentionally synthesize collections of small molecules, or libraries, that cover a broad range of chemical space. cam.ac.uknih.gov The primary objective of DOS is not to create a specific, predetermined molecule, but rather to generate structural diversity, which can then be screened for novel biological activities. cam.ac.uknih.gov The efficiency and success of a DOS campaign rely heavily on the selection of versatile starting materials, often referred to as "building blocks" or "scaffolds," which allow for the divergent synthesis of numerous, distinct molecular architectures.

This compound emerges as a highly valuable scaffold for diversity-oriented synthesis due to the unique and differential reactivity of its substituents on the pyridine ring. The presence of two fluorine atoms, a bromine atom, and an amino group provides multiple reaction sites that can be addressed selectively. Halogenated pyridines are sought-after building blocks for creating pharmaceuticals and agrochemicals because the inclusion of fluorine can enhance metabolic stability and bioavailability. researchgate.net The strategic placement of different halogens, as seen in this compound, allows for a programmed, stepwise functionalization, which is a cornerstone of DOS.

The synthetic utility is rooted in the differential reactivity of the carbon-halogen bonds. The fluorine atoms on the pyridine ring, activated by the ring nitrogen, are susceptible to nucleophilic aromatic substitution (SNAr). benthambooks.com Critically, in scaffolds like dihalopyridines, it is often possible to achieve selective, stepwise substitution of the fluorine atoms. mdpi.comresearchgate.net This allows for the introduction of a wide variety of nucleophiles in a controlled manner. Following the substitution of the fluorine atoms, the remaining bromine atom provides an orthogonal site for functionalization, typically through transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions. mdpi.com This orthogonal reactivity is key to building molecular complexity and diversity from a single starting scaffold.

A synthetic approach using the isomeric 4-bromo-2,6-difluoropyridine (B1343820) has demonstrated the power of this strategy. mdpi.com In this work, the two fluorine atoms were selectively and sequentially replaced by different azole nucleophiles. The bromine atom was then used as a handle for introducing further diversity via Suzuki and Sonogashira cross-coupling reactions. mdpi.com This same synthetic logic can be applied to this compound, with the added dimension of the 3-amino group, which can be further derivatized or used to modulate the electronic properties and reactivity of the pyridine ring.

The potential for generating a diverse library of compounds from this compound is illustrated by the variety of reactants that can be employed at each stage of the synthesis. The following table outlines a hypothetical, yet chemically sound, reaction sequence based on established reactivity patterns of similar polysubstituted pyridines.

Table 1: Exemplar Reaction Pathways for Diversity-Oriented Synthesis

| Step | Reaction Type | Target Site | Exemplar Reagents (R-Nu or R-B(OH)₂) | Resulting Moiety |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | C4-F or C6-F | Alcohols (R-OH), Thiols (R-SH), Amines (R-NH₂) | Introduction of ethers, thioethers, or secondary amines |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Remaining C-F | A different nucleophile from Step 1 | Creation of a non-symmetrically substituted pyridine |

| 3 | Suzuki Cross-Coupling | C2-Br | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂) | Formation of a biaryl or hetero-biaryl structure |

| 4 | Sonogashira Cross-Coupling | C2-Br | Terminal Alkynes (R-C≡CH) | Introduction of an alkynyl substituent |

| 5 | Acylation / Sulfonylation | N3-Amine | Acyl Chlorides (R-COCl), Sulfonyl Chlorides (R-SO₂Cl) | Formation of amides or sulfonamides |

By combining these selective transformations, a chemist can start with the single scaffold of this compound and, through a few synthetic steps, generate a large library of molecules with diverse appendages and three-dimensional shapes. This ability to readily and controllably access a wide range of chemical structures makes this compound a powerful building block for DOS campaigns aimed at discovering new bioactive molecules. nih.govrsc.org

Computational and Theoretical Investigations

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 2-Bromo-4,6-difluoropyridin-3-amine, the interplay between the electron-donating amino group and the electron-withdrawing fluorine and bromine atoms creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the amino group and the pyridine (B92270) ring. The LUMO, conversely, would be distributed over the electron-deficient areas, influenced by the electronegative fluorine and bromine atoms. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can precisely calculate these orbital energies. researchgate.netnih.gov In related fluorinated pyridine derivatives, the presence of an amine group has been shown to lower the HOMO-LUMO gap, thereby increasing reactivity compared to the parent pyridine. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -6.0 to -5.5 | Amino group, Pyridine ring (π-system) | Site of electrophilic attack; electron-donating capability. |

| LUMO | ~ -1.5 to -1.0 | Pyridine ring carbons attached to F and Br | Site of nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | N/A | Indicates moderate to high reactivity, susceptible to both electrophilic and nucleophilic reactions. |

Note: The energy values are illustrative, based on typical values for similar aromatic amines and halogenated pyridines.

The distribution of electron charge within this compound is highly uneven due to the differing electronegativities of its constituent atoms and the resonance effects of the substituents. The two fluorine atoms and the bromine atom act as strong electron-withdrawing groups, polarizing the carbon-halogen bonds and reducing electron density on the attached carbon atoms. Conversely, the amino group at the 3-position is a powerful electron-donating group, increasing electron density at the ortho and para positions of the ring through resonance.

Computational methods like DFT can generate electrostatic potential maps, which visualize electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, negative potential would be concentrated around the nitrogen of the pyridine ring and the amino group, while the carbon atoms bonded to the halogens would exhibit a more positive potential, making them susceptible to nucleophilic attack. researchgate.net The bromine at the 2-position is generally a better leaving group than fluorine in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms strongly activate the ring towards such attacks.

Table 2: Predicted Reactivity Sites based on Electronic Effects

| Position on Ring | Dominant Electronic Effect | Predicted Charge | Predicted Type of Reaction |

|---|---|---|---|

| C2 (Bromo) | Inductive withdrawal (-I) by Br | Slightly positive (δ+) | Nucleophilic Aromatic Substitution (SNAr) |

| C3 (Amino) | Resonance donation (+R) by NH₂ | Negative (δ-) | Electrophilic Substitution |

| C4 (Fluoro) | Strong inductive withdrawal (-I) by F | Positive (δ+) | Nucleophilic Aromatic Substitution (SNAr) |

| C5 | Activated by +R effect of NH₂ | Negative (δ-) | Electrophilic Substitution |

| C6 (Fluoro) | Strong inductive withdrawal (-I) by F | Positive (δ+) | Nucleophilic Aromatic Substitution (SNAr) |

Reaction Mechanism Elucidation

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are often impossible to observe experimentally.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. researchgate.net

Transition state analysis using computational methods can determine the activation energies for a nucleophile attacking different positions on the this compound ring. The calculations would model the approach of a nucleophile (e.g., an alkoxide or an amine) to one of the halogen-bearing carbon atoms. The transition state for the formation of the Meisenheimer complex would feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-X (where X is Br or F) bond. The geometry at the carbon under attack changes from trigonal planar to tetrahedral. masterorganicchemistry.com By comparing the calculated energy barriers, one can predict which halogen is more likely to be displaced. Generally, the C-Br bond is weaker and bromine is a better leaving group than fluorine, suggesting substitution might be favored at the C2 position. However, the strong electron-withdrawing effect of fluorine highly activates the C4 and C6 positions, making this a competitive process.

The bromine atom on this compound makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. researchgate.netmdpi.com Computational modeling can elucidate the complex mechanisms of these catalytic cycles.

For instance, in a palladium-catalyzed Suzuki coupling, DFT calculations can model each step of the catalytic cycle:

Oxidative Addition: The insertion of the Pd(0) catalyst into the C-Br bond. Calculations can determine the transition state energy for this step.

Transmetalation: The transfer of an organic group from a boronic acid derivative to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

These models help in understanding ligand effects, predicting reaction outcomes, and designing more efficient catalytic systems for reactions involving this and similar substrates. escholarship.org

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the amino substituent can rotate. Conformational analysis involves calculating the molecule's energy as a function of the rotation around the C3-N bond (the H-N-C-C dihedral angle). These calculations can identify the most stable (lowest energy) conformation and the energy barriers to rotation. For primary amines on aromatic rings, the lowest energy conformation is often one where the amino group is slightly non-planar to minimize steric hindrance and optimize electronic interactions. researchgate.net

Molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its flexibility and intermolecular interactions. An MD simulation of this compound in a solvent or in a crystal lattice would show how it interacts with its environment. Key interactions would include hydrogen bonding between the amino group (as a donor) and the pyridine nitrogen (as an acceptor) of a neighboring molecule, or with solvent molecules. These interactions are critical in determining the material's bulk properties, such as crystal packing and solubility.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-bromo-4,6-difluoropyridin-3-amine and its analogs often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research is poised to focus on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of metal-free C-N bond-forming reactions, which offer a more sustainable alternative to traditional metal-catalyzed methods. rsc.org For instance, developing a robust, scalable, and cost-effective synthesis will be crucial for its broader application. Researchers are also investigating the use of flow chemistry and other process intensification technologies to improve the safety and efficiency of its production.

A key challenge lies in the regioselective introduction of the amine and bromine substituents onto the difluorinated pyridine (B92270) core. Future synthetic routes could explore novel directing group strategies or enzymatic transformations to achieve higher selectivity and milder reaction conditions. The development of one-pot procedures that minimize intermediate purification steps would also represent a significant advancement in the sustainable production of this important building block.

Exploration of Underexplored Reactivity Pathways

The reactivity of this compound is largely dictated by the interplay of its three distinct functional groups: the bromine atom, the two fluorine atoms, and the amino group. While its utility in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions is established, a vast landscape of its chemical behavior remains to be explored.

Future investigations will likely delve into the selective activation of specific C-F or C-Br bonds. For example, the development of catalysts that can selectively activate the C-F bonds in the presence of the C-Br bond, or vice-versa, would open up new avenues for sequential functionalization. whiterose.ac.uk The impact of the amino group on the reactivity of the halogen atoms, both through electronic and potential directing effects, warrants a more systematic investigation. Furthermore, the potential for the amino group to participate in cyclization reactions to form novel heterocyclic systems is an area ripe for exploration. researchgate.net

Expansion of Synthetic Scope in Complex Molecule Synthesis

The true value of a building block like this compound lies in its ability to facilitate the synthesis of complex and biologically active molecules. mdpi.com While it has been utilized in the synthesis of some pharmaceutical intermediates, its full potential in this area is far from realized.

Future research will focus on employing this compound in the total synthesis of natural products and the creation of novel drug candidates. Its unique substitution pattern makes it an attractive starting material for the synthesis of highly substituted pyridines, which are prevalent motifs in many biologically active compounds. For example, it could serve as a key fragment in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or novel antibacterial agents. nih.gov The bromine atom provides a handle for late-stage diversification through cross-coupling reactions, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netmdpi-res.commdpi.com

Advanced Computational-Experimental Integration

The integration of computational chemistry with experimental work is set to revolutionize the way we approach the synthesis and application of molecules like this compound. umich.edu Density functional theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net

Future research will increasingly rely on computational modeling to:

Predict Reactivity and Regioselectivity: Computational studies can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of more selective reactions. umich.edu This can save significant experimental time and resources by prioritizing the most promising reaction conditions.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. whiterose.ac.uk

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts that are specifically tailored for reactions involving this substrate.

Predict Properties of Derivatives: The physical and biological properties of novel derivatives of this compound can be predicted using quantitative structure-activity relationship (QSAR) and other modeling techniques, aiding in the design of molecules with desired characteristics.

By fostering a synergistic relationship between computational and experimental chemistry, researchers can accelerate the pace of discovery and unlock the full potential of this compound as a cornerstone of modern organic synthesis.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4,6-difluoropyridin-3-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential halogenation and amination steps. A common approach is bromination of a fluorinated pyridine precursor (e.g., 4,6-difluoropyridin-3-amine) using bromine or N-bromosuccinimide (NBS), followed by amination with ammonia or an amine source. Reaction temperature, solvent polarity, and stoichiometry of brominating agents are critical for regioselectivity and minimizing side reactions. For example, polar aprotic solvents like DMF enhance halogenation efficiency, while excess bromine may lead to over-bromination .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm fluorine and amine positions.

- X-ray Crystallography: Resolve crystal structure using programs like SHELXL (suitable for small molecules) to determine bond lengths and angles, especially halogen interactions .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

- Computational Methods: Density Functional Theory (DFT) to predict electronic properties (e.g., charge distribution at bromine/fluorine sites) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate:

- Bioactive Molecule Synthesis: Used to develop kinase inhibitors or antimicrobial agents due to its electron-deficient pyridine core.

- Structure-Activity Relationship (SAR) Studies: Fluorine and bromine substitutions modulate lipophilicity and binding affinity. For example, replacing bromine with iodine increases steric bulk but may reduce solubility .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned data or poor resolution) be addressed during structural analysis of halogenated pyridines?

- Data Collection: Use high-intensity synchrotron radiation for weakly diffracting crystals.

- Refinement Tools: SHELXL’s TWIN/BASF commands to model twinned datasets. For disordered halogen atoms, apply restraints on bond distances and anisotropic displacement parameters .

- Validation: Check for consistency in Hirshfeld surfaces and intermolecular interactions (e.g., Br···F contacts) using Mercury software .

Q. How do contradictory biological activity results arise in studies involving this compound derivatives, and how can they be resolved?

Contradictions often stem from:

- Solubility Variations: Fluorine’s hydrophobicity may reduce bioavailability in aqueous assays. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via dynamic light scattering.

- Impurity Artifacts: Trace brominated byproducts (e.g., 2,4,6-tribromo analogs) can skew results. Validate purity via HPLC-MS and repeat assays with rigorously purified samples .

- Assay Conditions: pH-dependent reactivity of the amine group may alter enzyme inhibition. Perform dose-response curves across pH 6–8 .

Q. What strategies optimize the design of this compound derivatives for targeted protein interactions?

- Halogen Bonding: Exploit bromine’s σ-hole for interactions with protein backbone carbonyls (e.g., in kinase ATP-binding pockets).

- Fluorine Scan: Systematically replace fluorine with hydrogen or chlorine to map steric/electronic effects on binding.

- DFT-Guided Design: Calculate electrostatic potential surfaces to predict nucleophilic attack sites (e.g., para to the amine group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.